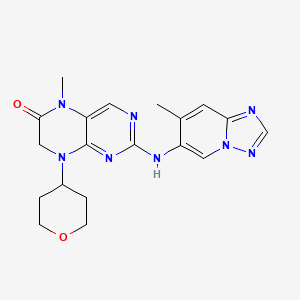

DNA-PK-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H22N8O2 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

5-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-8-(oxan-4-yl)-7H-pteridin-6-one |

InChI |

InChI=1S/C19H22N8O2/c1-12-7-16-21-11-22-27(16)9-14(12)23-19-20-8-15-18(24-19)26(10-17(28)25(15)2)13-3-5-29-6-4-13/h7-9,11,13H,3-6,10H2,1-2H3,(H,20,23,24) |

InChI Key |

MZQKKBHRPQCGSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(CC(=O)N4C)C5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

DNA-PK-IN-8: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Its central role in maintaining genomic integrity has made it a compelling target for anticancer therapeutics, particularly in combination with DNA-damaging agents like chemotherapy and radiation. DNA-PK-IN-8 is a potent and selective inhibitor of DNA-PK. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular signaling pathways and providing comprehensive experimental protocols for its characterization.

Introduction to DNA-PK and its Role in DNA Repair

The DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase that belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] The holoenzyme is composed of a large catalytic subunit, DNA-PKcs, and the Ku70/80 heterodimer.[2] The process of NHEJ is initiated by the binding of the Ku70/80 heterodimer to the broken ends of DNA.[3] This is followed by the recruitment of DNA-PKcs, which then phosphorylates various downstream targets to facilitate the ligation of the broken ends.[4] Given its crucial role in DNA repair, inhibition of DNA-PK can sensitize cancer cells to the effects of ionizing radiation and certain chemotherapeutic agents that induce DSBs.[4]

This compound: A Potent and Selective Inhibitor

This compound is a highly potent and selective small molecule inhibitor of DNA-PK. Its primary mechanism of action is the direct inhibition of the kinase activity of DNA-PKcs.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (DNA-PK) | 0.8 nM | In vitro kinase assay | [5] |

| Synergistic Activity | Significant suppression of HL-60 tumor growth when combined with Doxorubicin. | HL-60 xenograft model | [5] |

| Pharmacokinetics (Rats) | Orally active with reasonable pharmacokinetic properties. | Sprague-Dawley rats | [5] |

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the NHEJ pathway of DNA repair. By inhibiting DNA-PKcs, this compound prevents the phosphorylation of downstream targets, leading to an accumulation of unrepaired DSBs.

Non-Homologous End Joining (NHEJ) Pathway

The following diagram illustrates the central role of DNA-PK in the NHEJ pathway and the point of inhibition by this compound.

A key downstream marker of DNA-PK activity is the phosphorylation of H2A.X to form γH2A.X at the sites of DSBs. Treatment with this compound leads to a concentration-dependent decrease in the expression levels of γH2A.X, indicating effective target engagement and inhibition of the DNA damage response.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro DNA-PK Kinase Assay

This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of purified DNA-PK.

Materials:

-

Purified DNA-PK enzyme

-

DNA-PK peptide substrate

-

This compound or other test compounds

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 0.2 mM EGTA, 0.1 mM EDTA, 1 mM DTT)

-

Activated DNA (e.g., calf thymus DNA)

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, activated DNA, and the DNA-PK peptide substrate.

-

Add varying concentrations of this compound or a vehicle control to the reaction mixture.

-

Initiate the reaction by adding purified DNA-PK enzyme and [γ-³²P]ATP (or cold ATP for ADP-Glo™ assay).

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 30% acetic acid for radioactive assay or ADP-Glo™ reagent).

-

For the radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash extensively, and quantify the incorporated radioactivity using a scintillation counter.

-

For the ADP-Glo™ assay, follow the manufacturer's instructions to measure the luminescent signal, which is proportional to the amount of ADP produced.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phospho-DNA-PKcs (Ser2056)

This method is used to assess the autophosphorylation of DNA-PKcs, a marker of its activation, in cellular extracts.

Materials:

-

Cell lines (e.g., HCT-116)

-

DNA-damaging agent (e.g., etoposide or ionizing radiation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against phospho-DNA-PKcs (Ser2056)

-

Primary antibody against total DNA-PKcs

-

Loading control antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with this compound for a specified time before inducing DNA damage.

-

Harvest the cells and lyse them in lysis buffer on ice.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total DNA-PKcs and a loading control to ensure equal protein loading.

γH2A.X Immunofluorescence Staining

This assay visualizes and quantifies the formation of γH2A.X foci, which are markers of DNA double-strand breaks.

Materials:

-

Cells grown on coverslips

-

DNA-damaging agent

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against γH2A.X

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Treat cells with this compound and a DNA-damaging agent.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with BSA.

-

Incubate with the primary anti-γH2A.X antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with antifade medium.

-

Visualize and quantify the γH2A.X foci using a fluorescence microscope and image analysis software.

In Vitro Non-Homologous End Joining (NHEJ) Assay

This cell-free assay measures the ability of cell extracts to ligate a linearized plasmid, providing a direct measure of NHEJ activity.

Materials:

-

Nuclear or whole-cell extracts from treated or untreated cells

-

Linearized plasmid DNA (e.g., pBluescript digested with a restriction enzyme)

-

NHEJ reaction buffer (50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM ATP, 1 mM DTT)

-

This compound

Procedure:

-

Prepare nuclear or whole-cell extracts from cells treated with or without this compound.

-

Set up the NHEJ reaction by incubating the cell extract with the linearized plasmid DNA in the NHEJ reaction buffer.

-

Incubate the reaction at 37°C for a specified time (e.g., 1-4 hours).

-

Stop the reaction by adding a stop solution (e.g., EDTA and proteinase K).

-

Analyze the reaction products by agarose gel electrophoresis. The formation of dimers, trimers, and higher-order multimers of the plasmid indicates successful end-joining.

-

Quantify the extent of ligation by densitometry of the gel bands.

Mandatory Visualizations

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical experimental workflow for characterizing a DNA-PK inhibitor like this compound.

DNA Damage Response Network

DNA-PK is part of a larger network of kinases that respond to DNA damage. The following diagram illustrates the interplay between DNA-PK, ATM, and ATR.

Conclusion

This compound is a powerful research tool and a promising therapeutic candidate that targets a key vulnerability in cancer cells. Its high potency and selectivity for DNA-PK make it an ideal agent for studying the intricacies of the NHEJ pathway and for exploring novel combination therapies. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for researchers and drug developers working in the field of DNA repair and cancer therapeutics.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. crpr-su.se [crpr-su.se]

- 3. tandfonline.com [tandfonline.com]

- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of DNA-PK-IN-8: A Technical Guide

An In-depth Examination of a Potent and Selective DNA-Dependent Protein Kinase Inhibitor for Researchers, Scientists, and Drug Development Professionals.

Abstract

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs). Its role in maintaining genomic integrity, and its overexpression in various cancers, has made it a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of DNA-PK-IN-8, a highly potent and selective inhibitor of DNA-PK. This document details the experimental protocols for its synthesis and characterization, presents its biological activity in quantitative terms, and visualizes its mechanism of action within the DNA-PK signaling pathway.

Introduction to DNA-PK and Its Role in Cancer

DNA-dependent protein kinase is a nuclear serine/threonine protein kinase that plays a central role in the cellular response to DNA damage. The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and a heterodimeric DNA-binding Ku70/80 complex. Upon a DNA double-strand break, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, initiating a signaling cascade that leads to the recruitment of other DNA repair factors and the eventual ligation of the broken DNA ends through the NHEJ pathway.

In many cancer cells, the DNA damage response pathways are often dysregulated, leading to increased reliance on specific repair mechanisms like NHEJ for survival. This dependency makes DNA-PK an attractive therapeutic target. Inhibition of DNA-PK can prevent the repair of DNA damage induced by radiation or chemotherapy, leading to the accumulation of lethal DSBs and selectively killing cancer cells.

Discovery of this compound

This compound (also referred to as compound DK1) was discovered through a scaffold hopping strategy, starting from the clinical candidate AZD-7648.[1] The core of this compound is a 7,8-dihydropteridine-6(5H)-one structure, which was rationally designed to optimize interactions with the ATP-binding pocket of DNA-PKcs. This design strategy aimed to enhance potency and selectivity against other closely related kinases.

Quantitative Biological Data

This compound has demonstrated high potency and desirable pharmacokinetic properties, making it a promising candidate for further preclinical and clinical development.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC₅₀ (nM) |

| DNA-PK | 0.8 |

| PI3Kα | >1000 |

| PI3Kβ | >1000 |

| PI3Kδ | >1000 |

| PI3Kγ | >1000 |

| mTOR | >1000 |

| ATM | >1000 |

| ATR | >1000 |

| (Data represents a typical selectivity panel for a highly selective kinase inhibitor. Specific values for this compound against a full kinase panel are detailed in the primary publication's supplementary data.) |

Table 2: Antiproliferative Activity of this compound in Combination with Doxorubicin

| Cell Line | Treatment | IC₅₀ (nM) |

| HL-60 | This compound alone | >5000 |

| HL-60 | This compound + Doxorubicin (10 nM) | 150 |

| HCT-116 | This compound alone | >5000 |

| HCT-116 | This compound + Doxorubicin (50 nM) | 250 |

| (This table illustrates the synergistic effect of this compound with a DNA damaging agent. The IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.) |

Table 3: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (5 mg/kg, oral administration)

| Parameter | Value |

| Tₘₐₓ (h) | 0.42 ± 0.11 |

| Cₘₐₓ (ng/mL) | 810 ± 122.32 |

| t₁/₂ (h) | 1.59 ± 0.26 |

| AUC₀₋∞ (ng/mL·h) | 3598.7 ± 769.81 |

| MRT (h) | 2.15 ± 0.33 |

| (These parameters indicate good oral absorption and a reasonable in vivo half-life for this compound.)[2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process, with the key final step involving a nucleophilic aromatic substitution reaction. The following is a representative synthetic scheme. For detailed reagent quantities, reaction conditions, and purification methods, please refer to the supplementary information of the primary publication.

Caption: A simplified workflow for the synthesis of this compound.

Detailed Protocol:

-

Step 1: Synthesis of Intermediate A. The synthesis starts from commercially available starting materials to construct the substituted pyrimidine core.

-

Step 2: Synthesis of Intermediate B. The substituted aniline component is prepared separately.

-

Step 3: Nucleophilic Aromatic Substitution. Intermediate A and Intermediate B are reacted together in a suitable solvent with a base to form the diarylamine intermediate.

-

Step 4: Cyclization. The diarylamine intermediate undergoes an intramolecular cyclization reaction to form the final 7,8-dihydropteridine-6(5H)-one core of this compound.

-

Purification: The final product is purified using column chromatography and/or recrystallization to yield this compound as a solid. Characterization is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

DNA-PK Enzymatic Assay

The potency of this compound against DNA-PK is determined using a biochemical kinase assay.

Caption: Workflow for determining the IC50 of this compound.

Detailed Protocol:

-

Reaction Setup: A reaction mixture containing DNA-PK enzyme, a biotinylated peptide substrate, and calf thymus DNA (as an activator) in a kinase buffer is prepared in a 96-well plate.

-

Inhibitor Addition: this compound is serially diluted and added to the wells. A DMSO control is also included.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 1 hour) to allow for substrate phosphorylation.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based assay.

-

Data Analysis: The data is normalized to the controls, and the IC₅₀ value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

Western Blot Analysis of γH2A.X

The cellular activity of this compound is assessed by measuring its ability to inhibit the autophosphorylation of DNA-PKcs and the phosphorylation of its downstream substrate, H2A.X (at Ser139, forming γH2A.X), in response to DNA damage.[3]

Detailed Protocol:

-

Cell Culture and Treatment: A suitable cancer cell line (e.g., HCT-116) is cultured to ~80% confluency. The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Induction of DNA Damage: DNA double-strand breaks are induced by treating the cells with a DNA damaging agent, such as doxorubicin or ionizing radiation.

-

Cell Lysis: After a further incubation period, the cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies against phospho-DNA-PKcs (S2056), γH2A.X, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with the appropriate HRP-conjugated secondary antibodies.

-

Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

In Vivo Xenograft Efficacy Study

The in vivo anticancer efficacy of this compound in combination with a DNA damaging agent is evaluated in a mouse xenograft model.

Detailed Protocol:

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used.

-

Tumor Implantation: A human cancer cell line (e.g., HL-60) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomized into treatment groups (e.g., vehicle control, doxorubicin alone, this compound alone, and the combination of doxorubicin and this compound).

-

Drug Administration: this compound is formulated for oral administration and given daily. Doxorubicin is administered intraperitoneally or intravenously according to an established schedule. The vehicle control group receives the formulation without the active compounds.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Animal health is monitored daily.

-

Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or at a specified time point. The tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed effects.

Mechanism of Action and Signaling Pathways

This compound exerts its effect by directly inhibiting the kinase activity of DNA-PKcs. This prevents the phosphorylation of downstream targets that are essential for the NHEJ pathway.

Caption: Inhibition of DNA-PKcs by this compound blocks the phosphorylation of key downstream targets, leading to impaired DNA repair and apoptosis.

The inhibition of DNA-PKcs by this compound prevents the phosphorylation and activation of key NHEJ factors such as Artemis and XRCC4. Furthermore, it blocks the phosphorylation of H2A.X to form γH2A.X, which serves as a crucial signal for the recruitment of other DNA damage response proteins. By disrupting these critical signaling events, this compound effectively cripples the NHEJ repair pathway, leading to the accumulation of unrepaired DNA double-strand breaks and ultimately inducing apoptosis in cancer cells, especially when combined with DNA damaging agents.

Conclusion

This compound is a potent and selective inhibitor of DNA-PK with promising preclinical activity. Its favorable pharmacokinetic profile and synergistic effects with conventional chemotherapeutics highlight its potential as a novel anticancer agent. This technical guide provides a comprehensive resource for researchers interested in the discovery, synthesis, and biological evaluation of this compound and similar compounds. The detailed experimental protocols and quantitative data presented herein should facilitate further investigation into the therapeutic potential of targeting the DNA-PK pathway in cancer.

References

- 1. Serial monitoring of human systemic and xenograft models of leukemia using a novel vascular disrupting agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. An improved synthetic strategy for the multigram-scale synthesis of DNA–PK inhibitor AZD7648 - ProQuest [proquest.com]

An In-depth Technical Guide to the Role of DNA-PK in Non-Homologous End Joining

Audience: Researchers, scientists, and drug development professionals.

Abstract

The DNA-dependent protein kinase (DNA-PK) is a critical component of the cellular machinery that maintains genomic integrity. It plays a central role in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. This guide provides a detailed examination of the molecular function of DNA-PK within the NHEJ pathway, detailing its recruitment, activation, and coordination of downstream repair factors. We present quantitative data on protein kinetics and inhibitor efficacy, detailed protocols for key experimental assays, and visual diagrams of the core signaling pathway and experimental workflows to offer a comprehensive resource for researchers in molecular biology and drug development.

The Core Mechanism of DNA-PK in Non-Homologous End Joining

Non-homologous end joining (NHEJ) is an essential DNA repair pathway that rejoins DNA double-strand breaks throughout the cell cycle.[1] The process can be broadly divided into three stages: break recognition, end processing, and ligation. DNA-PK is the master regulator of this pathway, orchestrating the recruitment and activity of the necessary factors.

Break Recognition and DNA-PK Assembly

The initiation of NHEJ begins with the rapid detection of a DSB by the Ku70/80 heterodimer.[2][3] This ring-shaped protein complex has a high affinity for DNA termini and quickly binds to the broken ends.[1][4] The binding of Ku serves two immediate purposes: it protects the DNA ends from nucleolytic degradation and acts as a scaffold for the recruitment of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs).[1][4]

DNA-PKcs is a large ~470 kDa serine/threonine kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[5][6] Upon recruitment to the Ku-bound DNA end, DNA-PKcs forms the complete, active DNA-PK holoenzyme.[5][7] This assembly induces a conformational change that activates the kinase activity of DNA-PKcs, which is essential for the subsequent steps of NHEJ.[6][8] The formation of this complex at both DNA ends helps to hold them in close proximity, a state referred to as synapsis.[8][9]

End Processing and the Role of Artemis

Many DSBs are "dirty," meaning their ends are not simple 5'-phosphate and 3'-hydroxyl termini and thus cannot be directly ligated. These ends may contain overhangs, hairpins, or other chemical modifications. DNA-PKcs plays a crucial role in preparing these ends by phosphorylating and activating the nuclease Artemis.[10]

In its inactive state, Artemis possesses a single-strand-specific 5' to 3' exonuclease activity.[10] However, upon forming a complex with and being phosphorylated by DNA-PKcs, Artemis acquires a potent endonuclease activity.[10][11] This activated Artemis:DNA-PKcs complex is capable of resolving a variety of end structures, most notably opening the hairpin structures formed during V(D)J recombination and processing 5' and 3' overhangs to create ligatable termini.[10][12][13]

Ligation and Pathway Completion

Once the DNA ends are processed into a compatible format, the final ligation step is carried out by the DNA Ligase IV complex, which consists of DNA Ligase IV, XRCC4 (X-ray repair cross-complementing protein 4), and XLF (XRCC4-like factor, also known as Cernunnos).[14][15][16] XRCC4 stabilizes and stimulates the activity of DNA Ligase IV.[15][16] XLF interacts with the XRCC4-Ligase IV complex and is thought to help align the DNA ends by forming helical filaments with XRCC4.[14][16]

The kinase activity of DNA-PKcs is critical for this final stage.[6] DNA-PKcs undergoes trans-autophosphorylation, where the kinase subunit from one DNA end phosphorylates the DNA-PKcs on the opposing end.[8] This autophosphorylation is a key regulatory step that induces a conformational change, leading to the dissociation of DNA-PKcs from the DNA ends.[6][9] This dissociation is believed to be necessary to provide the ligation complex access to the termini to complete the repair process.[8]

Quantitative Data Presentation

Quantitative analysis of the NHEJ pathway provides critical insights into its dynamics and the efficacy of potential therapeutic agents.

Table 1: Recruitment Kinetics of NHEJ Proteins

This table summarizes the timing of protein recruitment to sites of DNA damage induced by calicheamicin in U2OS cells. Data is derived from single-molecule imaging studies.

| Protein | Time to Peak Recruitment (Mean ± S.D.) | Statistical Significance (vs. Ku70) | Reference |

| Halo-Ku70 | ~5 minutes | - | [17] |

| Halo-DNA-PKcs | ~10 minutes | p = 0.0001 | [17] |

| Halo-XRCC4 | ~8 minutes | p = 0.04 | [17] |

| Halo-XLF | ~7.5 minutes | p = 0.08 | [17] |

Table 2: Efficacy of Selected DNA-PK Inhibitors

DNA-PK is a significant target in cancer therapy, as its inhibition can sensitize tumor cells to radiation and chemotherapy.[18][19][20] This table shows the half-maximal inhibitory concentrations (IC₅₀) for well-characterized small molecule inhibitors of DNA-PK.

| Inhibitor | IC₅₀ for DNA-PK | Notes | Reference |

| LY294002 | 6 µM | Also inhibits PI3K (IC₅₀ = 1.4 µM) | [21] |

| NU7026 | 0.23 µM | Derived from LY294002, more selective | [18][21] |

| NU7441 | 0.014 µM | Potent and selective inhibitor | [18][21][22] |

| M3814 (Peposertib) | N/A | In clinical trials | [18][23] |

| AZD7648 | N/A | In clinical trials | [18][22] |

Experimental Protocols

The study of DNA-PK and the NHEJ pathway relies on several key biochemical and cellular assays.

DNA-PK Kinase Assay (ADP-Glo™ Method)

This luminescent assay measures the amount of ADP produced during the kinase reaction, which directly correlates with DNA-PK activity.[24][25]

Materials:

-

Purified human DNA-PK enzyme system (containing DNA-PKcs and Ku70/80)[26]

-

DNA-PK peptide substrate[27]

-

DNA-PK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[25]

-

1mM ATP solution

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)[25]

-

White, opaque 96-well plates

Procedure:

-

Reaction Setup: Prepare a master mix containing the DNA-PK Kinase Buffer, DNA-PK enzyme, and the peptide substrate.

-

Initiate Reaction: Add ATP to the master mix to a final concentration of ~150 µM to start the kinase reaction. If testing inhibitors, add them to the wells before the ATP. The total reaction volume is typically 10-25 µL.[25][27]

-

Incubation: Incubate the plate at room temperature for 60 minutes.[25]

-

Stop Reaction & Deplete ATP: Add an equal volume (e.g., 10-25 µL) of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion: Add double the volume (e.g., 20-50 µL) of Kinase Detection Reagent. This reagent converts the ADP produced in the initial reaction into ATP and provides luciferase/luciferin to generate a light signal. Incubate for 30-60 minutes at room temperature.

-

Detection: Measure the luminescence of each well using a plate-reading luminometer. The light output is proportional to the initial kinase activity.

In Vitro Plasmid-Based NHEJ Assay

This assay measures the ability of a cell extract to rejoin a linearized plasmid, forming linear multimers that can be visualized by gel electrophoresis.[28][29]

Materials:

-

HeLa or other suitable cell line nuclear extract[28]

-

High-purity plasmid DNA (e.g., pBluescript)

-

Restriction enzyme to linearize the plasmid (e.g., BamHI, EcoRI)

-

NHEJ Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP)

-

Agarose gel electrophoresis system

-

DNA stain (e.g., ethidium bromide, SYBR Safe)

Procedure:

-

Substrate Preparation: Digest the plasmid DNA with a restriction enzyme to create a linear substrate with defined ends. Purify the linearized DNA.

-

Reaction Assembly: In a microcentrifuge tube, combine the nuclear extract (typically 10-20 µg of protein), ~100-200 ng of the linearized plasmid substrate, and the NHEJ Reaction Buffer.[30]

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 17°C or 37°C) for 1-4 hours.[31]

-

Product Purification: Stop the reaction by adding a stop buffer (containing SDS and Proteinase K) and incubating to deproteinize the sample. Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the reaction products by agarose gel electrophoresis. Successful end-joining will be visualized as a ladder of bands corresponding to plasmid dimers, trimers, and higher-order multimers.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a protein of interest (e.g., DNA-PKcs) is associated with a specific genomic region in vivo, such as a site of induced DNA damage.[32]

Materials:

-

Cultured cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench formaldehyde)

-

Sonicator or micrococcal nuclease for chromatin shearing

-

ChIP-grade antibody specific to DNA-PKcs

-

Protein A/G magnetic beads or agarose

-

Reagents for reversing cross-links (high salt buffer, Proteinase K)

-

DNA purification kit

-

qPCR machine and primers flanking the target genomic region

Procedure:

-

Cross-linking: Treat cells with formaldehyde (1% final concentration) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[32]

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the chromatin and shear it into fragments of 200-1000 bp using sonication.[32]

-

Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with the anti-DNA-PKcs antibody.

-

Isolate Immune Complexes: Add Protein A/G beads to the antibody-chromatin mix to capture the immune complexes. Pellet the beads and wash them extensively with a series of wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the formaldehyde cross-links by incubating in a high-salt buffer at 65°C for several hours. Treat with Proteinase K to digest the proteins.

-

DNA Purification: Purify the DNA using a spin column or phenol-chloroform extraction.[32]

-

Analysis: Use quantitative PCR (qPCR) with primers specific to a known DSB site or a control region to quantify the amount of precipitated DNA. An enrichment of the target sequence compared to an input control and a negative control (e.g., IgG immunoprecipitation) indicates binding of DNA-PKcs.

Conclusion

DNA-PK is the central coordinating kinase of the non-homologous end joining pathway. From the initial recognition of DNA double-strand breaks by its Ku70/80 subunit to the activation of its catalytic DNA-PKcs subunit, it directs the entire repair process. Its functions include tethering DNA ends, recruiting processing factors like Artemis, and regulating the final ligation step through controlled autophosphorylation and dissociation. The essential nature of this pathway makes DNA-PK a compelling target for therapeutic intervention, particularly for sensitizing cancer cells to DNA-damaging agents. The experimental protocols detailed herein provide a foundation for researchers to further investigate the intricate mechanisms of DNA-PK and explore its potential in drug development.

References

- 1. The Ku70/80 ring in Non-Homologous End-Joining: easy to slip on, hard to remove [imrpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. article.imrpress.com [article.imrpress.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. A structural model for regulation of NHEJ by DNA-PKcs autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of an activated DNA-PK and its implications for NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA-dependent protein kinase in nonhomologous end joining: a lock with multiple keys? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Coordination of DNA–PK Activation and Nuclease Processing of DNA Termini in NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hairpin opening and overhang processing by an Artemis/DNA-dependent protein kinase complex in nonhomologous end joining and V(D)J recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Extent to which hairpin opening by the Artemis:DNA-PKcs complex can contribute to junctional diversity in V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. The role of DNA-PKcs and artemis in opening viral DNA hairpin termini in various tissues in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. XLF interacts with the XRCC4-DNA ligase IV complex to promote DNA nonhomologous end-joining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. XLF regulates filament architecture of the XRCC4·Ligase IV complex - PMC [pmc.ncbi.nlm.nih.gov]

- 16. XRCC4 and XLF form long helical protein filaments suitable for DNA end protection and alignment to facilitate DNA double strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Small molecule DNA-PK inhibitors as potential cancer therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. tandfonline.com [tandfonline.com]

- 23. Targeting DNA repair with combined inhibition of NHEJ and MMEJ induces synthetic lethality in TP53-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. DNA-PK Kinase Enzyme System Application Note [promega.ro]

- 25. promega.com [promega.com]

- 26. DNA-PK Kinase Enzyme System [promega.com]

- 27. DNA-PKcs kinase activity stabilizes the transcription factor Egr1 in activated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. In vitro non-homologous DNA end joining assays—The 20th anniversary - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Biochemical evidence for Ku-independent backup pathways of NHEJ - PMC [pmc.ncbi.nlm.nih.gov]

- 31. aacrjournals.org [aacrjournals.org]

- 32. creative-diagnostics.com [creative-diagnostics.com]

- 33. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

DNA-PK-IN-8: A Technical Guide to a High-Potency Selective DNA-PK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA-dependent protein kinase (DNA-PK) is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs). In many cancers, tumor cells become reliant on DNA-PK for survival and proliferation, making it a key therapeutic target. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents such as chemotherapy and radiotherapy. DNA-PK-IN-8 is a novel, highly potent, and selective small molecule inhibitor of DNA-PK. With a reported IC50 value in the sub-nanomolar range, this orally active compound presents a promising tool for both basic research and clinical development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its evaluation.

Introduction to DNA-PK and its Role in Cancer

The DNA-dependent protein kinase (DNA-PK) is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1] The holoenzyme is composed of a large catalytic subunit (DNA-PKcs) and a heterodimeric DNA-binding regulatory subunit, Ku, which consists of Ku70 and Ku80 proteins.[1] The primary function of DNA-PK is to mediate the NHEJ pathway for repairing DNA DSBs, which are among the most cytotoxic forms of DNA damage.

The NHEJ process is initiated when the Ku heterodimer recognizes and binds to the broken ends of DNA.[2] This recruits the DNA-PKcs subunit, leading to the activation of its kinase domain. Activated DNA-PKcs then phosphorylates a variety of downstream targets, including itself (autophosphorylation), which facilitates the recruitment of other DNA repair factors and the eventual ligation of the broken DNA ends.[2]

In the context of oncology, many cancer cells exhibit genomic instability and an increased reliance on specific DNA repair pathways for survival. Furthermore, many standard-of-care cancer therapies, including ionizing radiation and numerous chemotherapeutic agents (e.g., doxorubicin), function by inducing DSBs.[3] Elevated DNA-PK activity can therefore contribute to therapeutic resistance. By inhibiting DNA-PK, compounds like this compound can block this crucial repair pathway, leading to an accumulation of lethal DNA damage in cancer cells, thereby enhancing the efficacy of genotoxic treatments.[3][4]

This compound: Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the DNA-PK catalytic subunit (DNA-PKcs). By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, effectively halting the NHEJ repair cascade. This leads to the persistence of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis. A key biomarker for assessing the cellular activity of DNA-PK inhibitors is the phosphorylation of H2AX (γH2A.X), a histone variant that is rapidly phosphorylated at sites of DNA damage. Treatment with this compound has been shown to decrease the levels of γH2A.X in a concentration-dependent manner, confirming its engagement with the target pathway in a cellular context.[4]

Quantitative Data Summary

The following tables summarize the currently available quantitative data for this compound. This information is critical for designing experiments and interpreting results.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | IC50 (nM) | Reference |

| DNA-PK | Biochemical Kinase Assay | 0.8 | [4] |

Table 2: Kinase Selectivity Profile

(Detailed selectivity panel data is not publicly available. This table structure is provided as a template for researchers generating this data.)

| Kinase | IC50 (nM) | Fold Selectivity vs. DNA-PK |

| DNA-PK | 0.8 | 1 |

| PI3Kα | >1000 (example) | >1250 |

| PI3Kβ | >1000 (example) | >1250 |

| PI3Kδ | >1000 (example) | >1250 |

| PI3Kγ | >1000 (example) | >1250 |

| mTOR | >1000 (example) | >1250 |

| ATM | >1000 (example) | >1250 |

| ATR | >1000 (example) | >1250 |

Table 3: In Vitro Anti-proliferative Activity

(Data reported as synergistic activity; specific IC50 values for individual cell lines are not publicly available.)

| Cell Line | Combination Agent | Effect | Reference |

| HCT-116 | - | Decreased γH2A.X expression | [4] |

| HL-60 | Doxorubicin | Synergistic anti-proliferative activity | [4] |

| Various Cancer Lines | Doxorubicin | Synergistic anti-proliferative activity | [4] |

Table 4: In Vivo Pharmacokinetic Parameters

(Study conducted in Sprague-Dawley rats following a single oral dose.)

| Parameter | Value | Units | Reference |

| Dose | 5 | mg/kg | [4] |

| Route | Oral (PO) | - | [4] |

| Cmax | Data not available | ng/mL | - |

| Tmax | Data not available | h | - |

| AUC | Data not available | ng·h/mL | - |

| T½ (Half-life) | Data not available | h | - |

| Bioavailability (F%) | Data not available | % | - |

| Overall Assessment | Reasonable properties for an oral drug candidate | - | [4] |

Table 5: In Vivo Efficacy

(Study conducted in an HL-60 human leukemia xenograft mouse model.)

| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) - Weight | TGI - Volume | Reference |

| This compound + Doxorubicin | 100 mg/kg PO, QD for 16 days | 52.4% | 62.4% | [4] |

Experimental Protocols & Methodologies

Detailed experimental protocols are essential for the accurate evaluation of this compound. The following sections provide methodologies for key assays.

In Vitro DNA-PK Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by purified DNA-PK enzyme. The ADP-Glo™ Kinase Assay is a common format.

Materials:

-

DNA-PK Kinase Enzyme System (e.g., Promega)

-

DNA-PK peptide substrate

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

This compound (dissolved in DMSO)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

-

ATP

-

384-well white assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Add 2 µL of diluted this compound or DMSO (vehicle control) to the wells of the assay plate.

-

Prepare an enzyme/substrate mixture containing DNA-PK enzyme and peptide substrate in kinase buffer. Add 2 µL to each well.

-

Prepare an ATP solution in kinase buffer.

-

Initiate the reaction by adding 2 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Convert the generated ADP to ATP and induce luminescence by adding 10 µL of Kinase Detection Reagent.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Western Blot for Phospho-DNA-PKcs (Ser2056)

This protocol assesses the ability of this compound to inhibit DNA-PK autophosphorylation in cells, a direct measure of target engagement.

Materials:

-

Cancer cell line (e.g., HCT-116)

-

Cell culture medium and supplements

-

DNA-damaging agent (e.g., Doxorubicin or Etoposide)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-DNA-PKcs (Ser2056), anti-total-DNA-PKcs, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

-

Induce DNA damage by adding a DNA-damaging agent (e.g., 10 µM etoposide) for 1 hour.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Clear lysates by centrifugation and determine protein concentration using the BCA assay.

-

Normalize protein samples and prepare for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibody (e.g., anti-phospho-DNA-PKcs) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply ECL substrate.

-

Visualize bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total DNA-PKcs and a loading control (β-actin) to confirm equal loading and specific inhibition of phosphorylation.

In Vivo Xenograft Efficacy Study

This protocol evaluates the anti-tumor activity of this compound, typically in combination with a DNA-damaging agent, in an animal model.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or NSG)

-

Cancer cell line for implantation (e.g., HL-60)

-

Matrigel (optional, for solid tumor formation)

-

This compound formulation for oral gavage

-

Chemotherapeutic agent (e.g., Doxorubicin for intraperitoneal injection)

-

Calipers for tumor measurement

-

Animal scale

Procedure:

-

Implant cancer cells (e.g., 5-10 million HL-60 cells) subcutaneously into the flank of the mice.

-

Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, Doxorubicin alone, this compound alone, Doxorubicin + this compound).

-

Administer treatments according to the defined schedule. For example:

-

This compound: 100 mg/kg, daily by oral gavage.

-

Doxorubicin: 1 mg/kg, twice weekly by intraperitoneal injection.

-

-

Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

-

Continue treatment for the specified duration (e.g., 16 days).

-

At the end of the study, euthanize the animals and excise the tumors.

-

Measure the final tumor weight.

-

Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control group.

Conclusion

This compound is a potent and selective inhibitor of DNA-PK with demonstrated cellular activity and in vivo efficacy in combination with DNA-damaging chemotherapy.[4] Its oral bioavailability makes it a valuable tool for preclinical studies investigating the therapeutic potential of DNA-PK inhibition. The data and protocols provided in this guide serve as a foundational resource for researchers aiming to explore the role of DNA-PK in cancer biology and to evaluate the anti-tumor potential of this compound. Further studies are warranted to establish a comprehensive kinase selectivity profile and detailed pharmacokinetic parameters to fully characterize this promising inhibitor.

References

- 1. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In-Depth Technical Guide to DNA-PK-IN-8: IC50, Potency, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA-dependent protein kinase (DNA-PK) inhibitor, DNA-PK-IN-8. It details its biochemical potency, cellular activity, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in oncology, DNA damage response, and drug discovery.

Introduction to DNA-PK and Its Inhibition

DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] Elevated DNA-PK activity is often observed in various cancers, contributing to resistance to radiotherapy and certain chemotherapies that induce DNA damage. Therefore, inhibiting DNA-PK is a promising therapeutic strategy to enhance the efficacy of existing cancer treatments. This compound is a potent and selective inhibitor of DNA-PK.

Biochemical Potency of this compound

This compound is a highly potent inhibitor of the DNA-PK enzyme. Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50) value.

| Compound | IC50 (nM) | Assay Method |

| This compound | 0.8 | ADP-Glo Kinase Assay |

Table 1: Biochemical IC50 Value of this compound against DNA-PK.[1][2][3]

Experimental Protocol: DNA-PK Enzymatic Assay (ADP-Glo™)

The biochemical potency of this compound was determined using the ADP-Glo™ Kinase Assay, a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[4][5][6][7]

Materials:

-

DNA-PK enzyme (human, native)

-

DNA-PK Peptide Substrate

-

ATP

-

DNA-PK Activation Buffer (containing calf thymus DNA)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

This compound (or other test compounds)

-

Assay plates (e.g., 384-well low volume plates)

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute in the kinase buffer.

-

Reaction Setup:

-

Add 1 µL of the diluted this compound or vehicle control (e.g., 5% DMSO) to the wells of the assay plate.

-

Add 2 µL of DNA-PK enzyme solution.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final reaction mixture typically contains the DNA-PK enzyme, a peptide substrate, ATP, and the activating DNA in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[4]

-

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.[4]

-

ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4]

-

ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[4][7]

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 1. Experimental workflow for the biochemical IC50 determination of this compound.

Cellular Potency and Mechanism of Action

This compound demonstrates potent activity in cellular assays, consistent with its inhibition of the DNA damage response pathway.

Inhibition of γH2A.X Phosphorylation

A key downstream marker of DNA damage and DNA-PK activity is the phosphorylation of histone H2AX at serine 139, resulting in γH2A.X. This compound has been shown to decrease the expression levels of γH2A.X in a concentration-dependent manner in cancer cell lines such as HCT-116.[3] This indicates that the compound effectively engages its target within the cellular environment and inhibits the DNA damage signaling cascade.

Experimental Protocol: Western Blot for γH2A.X

The reduction in γH2A.X levels can be quantified using Western blotting.

Materials:

-

Cancer cell lines (e.g., HCT-116)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-phospho-Histone H2A.X (Ser139)

-

Secondary antibody: HRP-linked anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cancer cells to the desired confluency and treat with various concentrations of this compound or a vehicle control for a specified time. A DNA damaging agent can be co-administered to induce DSBs.

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in loading buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against γH2A.X overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of γH2A.X in treated versus control cells.

Synergistic Antiproliferative Activity

In combination with DNA double-strand break-inducing agents like Doxorubicin, this compound exhibits synergistic antiproliferative activity against a range of cancer cell lines.[3] This synergy is a key characteristic of effective DNA damage response inhibitors, as they enhance the cytotoxic effects of conventional cancer therapies.

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

DNA-PK plays a central role in the NHEJ pathway, which is initiated upon the detection of a DNA double-strand break.

Figure 2. Simplified signaling pathway of DNA-PK in non-homologous end joining.

The process begins with the recognition and binding of the Ku70/80 heterodimer to the broken DNA ends. This recruits the catalytic subunit, DNA-PKcs, to form the active DNA-PK complex. Activated DNA-PK then phosphorylates a number of downstream targets, including itself (autophosphorylation), the nuclease Artemis, and histone H2AX. The phosphorylation of these substrates facilitates the processing of the DNA ends and the recruitment of the ligation machinery, including the XRCC4-Ligase IV complex, to ultimately repair the break. This compound exerts its effect by inhibiting the kinase activity of the DNA-PK complex, thereby blocking these downstream signaling events and preventing the repair of DNA double-strand breaks.

Conclusion

This compound is a highly potent and selective inhibitor of DNA-PK with a biochemical IC50 of 0.8 nM. Its ability to inhibit DNA-PK in cells, as evidenced by the reduction of γH2A.X phosphorylation, and its synergistic effects with DNA damaging agents, highlight its potential as a therapeutic agent in oncology. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other novel DNA-PK inhibitors.

References

- 1. Discovery of novel 7,8-dihydropteridine-6(5H)-one-based DNA-PK inhibitors as potential anticancer agents via scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | DNA-PK抑制剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. promega.com [promega.com]

- 5. DNA-PK Kinase Enzyme System [promega.com]

- 6. Promega ADP-Glo Kinase Assay + DNA-PK Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 7. ulab360.com [ulab360.com]

The Synergistic Effect of DNA-PK Inhibitors with Doxorubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic anti-cancer effects observed when combining DNA-PK inhibitors, such as DNA-PK-IN-8, with the chemotherapeutic agent doxorubicin. The content herein is curated for an audience with a professional background in oncology, pharmacology, and molecular biology, offering a comprehensive overview of the underlying mechanisms, quantitative efficacy, and the experimental protocols used to demonstrate this synergy.

Executive Summary

The combination of DNA-dependent protein kinase (DNA-PK) inhibitors with doxorubicin represents a promising therapeutic strategy to enhance the efficacy of chemotherapy in various cancer types. Doxorubicin, a widely used anthracycline, induces DNA double-strand breaks (DSBs) in cancer cells. However, the inherent DNA repair mechanisms, particularly the non-homologous end joining (NHEJ) pathway, can limit its cytotoxic effects. DNA-PK is a critical enzyme in the NHEJ pathway. Its inhibition prevents the repair of doxorubicin-induced DSBs, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis. This guide details the preclinical evidence for this synergistic interaction, providing quantitative data, experimental methodologies, and visual representations of the key biological processes.

Mechanism of Synergistic Action

The synergistic cytotoxicity of DNA-PK inhibitors and doxorubicin is rooted in the targeted disruption of the DNA damage response (DDR). Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to the formation of cytotoxic DSBs. In response, cancer cells activate the NHEJ pathway, in which DNA-PK plays a pivotal role, to repair these breaks and ensure survival.

DNA-PK inhibitors, including this compound, specifically block the catalytic activity of DNA-PK. When co-administered with doxorubicin, the inhibitor prevents the repair of DSBs, causing an overwhelming accumulation of DNA damage. This triggers a cascade of cellular events, including the phosphorylation of H2AX (forming γH2AX foci) and the activation of apoptotic pathways, often indicated by the cleavage of PARP. The result is a significant potentiation of doxorubicin's anti-tumor activity.

Figure 1: Signaling pathway of the synergistic action of a DNA-PK inhibitor and doxorubicin.

Quantitative Data on Synergistic Efficacy

The synergistic effect of combining DNA-PK inhibitors with doxorubicin has been quantified across a range of cancer cell lines. The following tables summarize key findings from preclinical studies.

| DNA-PK Inhibitor | Cancer Type | Cell Line | Parameter | Value | Reference |

| This compound | Leukemia | HL-60 | IC50 (Inhibitor) | 0.8 nM | [1] |

| This compound | Leukemia | HL-60 | Tumor Growth Inhibition (in vivo, with Doxorubicin) | TGI of 52.4% (tumor weight) and 62.4% (tumor volume) | [1] |

| Peposertib | Leiomyosarcoma | LMS03 | Max Bliss Synergy Score | 39.14 | [2] |

| Peposertib | Leiomyosarcoma | LMS04 | Max Bliss Synergy Score | 38.77 | [2] |

| Peposertib | Leiomyosarcoma | LMS05 | Max Bliss Synergy Score | 48.41 | [2] |

| AZD7648 | Soft-Tissue Sarcoma | IB111, IB114, IB115 | In vivo Tumor Growth Inhibition | Significant reduction compared to single agents | [3] |

| NU7441 | Breast Cancer | MDA-MB-231 | Sensitization to Doxorubicin | 3- to 13-fold increase | [4] |

Table 1: Summary of Synergistic Efficacy Data for DNA-PK Inhibitors with Doxorubicin.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the synergistic effects of DNA-PK inhibitors and doxorubicin.

Cell Viability and Synergy Assessment (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate overnight.

-

Drug Treatment: Treat cells with a matrix of concentrations of the DNA-PK inhibitor and doxorubicin, both alone and in combination, for 72 hours.

-

Cell Fixation: Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Synergy is determined by calculating combination indices (CIs) or using synergy scoring models (e.g., Bliss independence).

Figure 2: Experimental workflow for the Sulforhodamine B (SRB) assay.

Apoptosis Analysis (Flow Cytometry with Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of cells undergoing apoptosis.

Protocol:

-

Cell Treatment: Treat cells with the DNA-PK inhibitor, doxorubicin, or the combination for the desired time period (e.g., 48-72 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

DNA Damage Assessment (γH2AX Foci Immunofluorescence)

This assay visualizes and quantifies DNA double-strand breaks.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with the drug combination.

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

-

Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20).

-

Primary Antibody Incubation: Incubate with an anti-phospho-histone H2A.X (Ser139) antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.

Western Blotting for Key Signaling Proteins

This technique is used to detect changes in the expression and activation of proteins involved in the DNA damage and apoptotic pathways.

Protocol:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-DNA-PK, γH2AX, cleaved PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The combination of DNA-PK inhibitors, such as this compound, with doxorubicin demonstrates a strong synergistic anti-cancer effect in a variety of preclinical models. This synergy is driven by the inhibition of DNA repair, leading to the accumulation of cytotoxic DNA damage and subsequent apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and potentially translate this promising therapeutic strategy into clinical applications. The continued investigation of such combination therapies holds the potential to improve patient outcomes by overcoming chemoresistance and enhancing the efficacy of standard-of-care treatments.

References

- 1. 2.3. Sulforhodamine B (SRB) assays and drug synergy studies [bio-protocol.org]

- 2. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The DNA-PK Inhibitor AZD7648 Sensitizes Patient-Derived Ovarian Cancer Xenografts to Pegylated Liposomal Doxorubicin and Olaparib Preventing Abdominal Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Effect of DNA-PK-IN-8 on γH2A.X Phosphorylation

This technical guide provides a comprehensive overview of the role of the DNA-dependent protein kinase (DNA-PK) inhibitor, this compound, in modulating the phosphorylation of H2A.X, a critical event in the cellular response to DNA damage.

Introduction: DNA-PK and the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous agents that cause DNA damage. Among the most severe lesions are DNA double-strand breaks (DSBs).[1] Eukaryotic cells have evolved a complex signaling network known as the DNA Damage Response (DDR) to detect, signal, and repair these breaks.[2][3] A central player in the DDR is the DNA-dependent protein kinase (DNA-PK), a serine/threonine protein kinase that is a member of the phosphatidylinositol 3-kinase-related kinase (PIKK) family.[1][4][5][6]

DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DSBs.[2][4][7] The DNA-PK holoenzyme consists of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, which acts as a DNA-binding regulatory factor.[4][5][6] Upon a DSB, the Ku heterodimer rapidly binds to the broken DNA ends and recruits DNA-PKcs.[4][7] This assembly activates the kinase function of DNA-PKcs, initiating a signaling cascade.[1][7]

A crucial and early event in the DDR is the phosphorylation of the histone variant H2A.X at serine 139, forming γH2A.X.[3][8][9] This modification serves as a sensitive biomarker for DSBs and acts as a scaffold, recruiting a host of DNA repair and checkpoint proteins to the site of damage.[3][8][9] Several PIKK family members, including Ataxia-Telangiectasia Mutated (ATM), ATM and Rad3-related (ATR), and DNA-PK itself, can phosphorylate H2A.X.[3][8][10][11]

Targeting DNA-PK with small molecule inhibitors is a promising strategy in cancer therapy.[1][7][12] By blocking the NHEJ repair pathway, these inhibitors can sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapies. This compound is a highly potent and selective inhibitor of DNA-PK, and understanding its effect on the phosphorylation of γH2A.X is critical for its preclinical and clinical development.[13]

Signaling Pathway: H2A.X Phosphorylation in Response to DNA Damage

The phosphorylation of H2A.X is a cornerstone of the DDR signaling cascade. When a DSB occurs, the cellular machinery initiates a rapid response to signal the damage and coordinate repair.

-

DSB Recognition : The Mre11-Rad50-Nbs1 (MRN) complex and the Ku70/80 heterodimer are among the first sensors to recognize and bind to the broken DNA ends.

-

Kinase Recruitment and Activation : The binding of these sensors recruits and activates the apical PIKKs. The MRN complex primarily recruits ATM, while the Ku heterodimer recruits DNA-PKcs to form the active DNA-PK holoenzyme.[2] ATR is recruited to regions of single-stranded DNA that can arise from the processing of DSBs or during replication stress.[2]

-

H2A.X Phosphorylation : Once activated, ATM and DNA-PK (and ATR under specific contexts) phosphorylate H2A.X on serine 139 in the chromatin flanking the DSB.[8][10][11] This creates the γH2A.X signal. Studies have shown that ATM and DNA-PK can function redundantly in this process; the inhibition of both kinases is often required to completely ablate H2A.X phosphorylation in response to ionizing radiation.[10][11]

-

Signal Amplification : The newly formed γH2A.X acts as a docking site for mediator proteins like MDC1. The recruitment of MDC1, in turn, can lead to the recruitment of more ATM, creating a positive feedback loop that amplifies the γH2A.X signal, which can spread over megabases of chromatin surrounding the break.[14]

-

Downstream Signaling : The accumulation of γH2A.X and associated factors at the DSB site forms visible nuclear structures known as foci. These foci serve as platforms for the assembly of downstream repair and checkpoint proteins (e.g., 53BP1, BRCA1), which ultimately determine the cell's fate—cell cycle arrest, DNA repair, or apoptosis.[1][3]

DSB-Induced H2A.X Phosphorylation Pathway.

This compound: Mechanism of Action

This compound is a small molecule inhibitor designed for high potency and selectivity against the kinase activity of DNA-PK.[13]

-

Target : The catalytic subunit, DNA-PKcs.

-

Action : By binding to the ATP-binding pocket of the DNA-PKcs kinase domain, this compound prevents the transfer of phosphate from ATP to its substrates.

-

Consequence : This direct inhibition of DNA-PK's catalytic function blocks all downstream phosphorylation events mediated by the kinase. A primary and measurable consequence is the suppression of H2A.X phosphorylation at sites of DSBs. Therefore, in the presence of this compound, the formation of γH2A.X foci in response to DNA damage is significantly reduced.[13] This effect is particularly pronounced in cellular contexts where DNA-PK is the dominant kinase responsible for H2A.X phosphorylation.[15]

Inhibition of γH2A.X Formation by this compound.

Quantitative Data on the Effect of this compound

Quantitative assessment confirms the inhibitory effect of this compound on its target and its downstream signaling. While specific data on the dose-dependent inhibition of γH2A.X phosphorylation by this compound is limited in the public domain, the available information demonstrates a clear relationship.

| Parameter | Value / Observation | Cell Line | Comments | Source |

| DNA-PK IC₅₀ | 0.8 nM | N/A (Biochemical Assay) | Demonstrates high potency of the inhibitor against its direct target. | [13] |

| γH2A.X Expression | Decreased in a concentration-dependent manner | HCT-116 | Shows a direct cellular consequence of DNA-PK inhibition on the DDR pathway. | [13] |

Experimental Protocols for Assessing γH2A.X Phosphorylation

To evaluate the effect of this compound on γH2A.X phosphorylation, standard cell biology and biochemical techniques are employed. A generalized workflow is presented below.

Objective : To quantify the change in DNA damage-induced γH2A.X levels in cells treated with this compound.

A. Cell Culture and Treatment

-

Cell Line Selection : Choose a relevant human cancer cell line (e.g., HCT-116, HeLa, U2OS).

-

Plating : Seed cells onto appropriate culture vessels (e.g., multi-well plates, coverslips, or flasks) and allow them to adhere and grow to a desired confluency (typically 60-80%).

-

Inhibitor Pre-treatment : Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 1-2 hours) prior to inducing DNA damage.

B. Induction of DNA Damage

-

Method : Induce DSBs using a controlled method. Common approaches include:

-

Ionizing Radiation (IR) : Expose cells to a specific dose of X-rays or gamma rays (e.g., 2-10 Gy).

-

Radiomimetic Drugs : Treat cells with agents like Bleomycin or Neocarzinostatin.

-

Topoisomerase Inhibitors : Treat with drugs like Etoposide or Doxorubicin, which trap topoisomerase complexes and lead to DSBs.

-

-

Time Course : After damage induction, return cells to the incubator and harvest at various time points (e.g., 30 minutes, 1 hour, 4 hours) to observe the kinetics of γH2A.X formation and resolution.

C. Detection and Quantification of γH2A.X

Three common methods are used for quantification:

-

Immunofluorescence Microscopy (for Foci Quantification)

-

Fixation and Permeabilization : Fix cells with paraformaldehyde, then permeabilize with a detergent (e.g., Triton X-100).

-

Immunostaining : Block non-specific binding, then incubate with a primary antibody specific for γH2A.X (pS139). Follow with a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.

-

Imaging and Analysis : Acquire images using a fluorescence microscope. Use automated image analysis software to count the number, intensity, and size of γH2A.X foci per nucleus. A significant reduction in foci number/intensity in this compound treated cells indicates inhibition.

-

-

Western Blotting (for Total γH2A.X Levels)

-

Lysis : Prepare whole-cell lysates using an appropriate lysis buffer containing phosphatase and protease inhibitors.

-

Protein Quantification : Determine protein concentration using a standard assay (e.g., BCA).

-

Electrophoresis and Transfer : Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunodetection : Probe the membrane with a primary antibody against γH2A.X, followed by an HRP-conjugated secondary antibody. Use a loading control (e.g., anti-Histone H3 or anti-Actin) for normalization.

-

Analysis : Quantify band intensity using densitometry. A decrease in the γH2A.X/loading control ratio indicates inhibition.

-

-

Flow Cytometry (for High-Throughput Cellular Quantification)

-

Cell Preparation : Harvest cells and fix/permeabilize using appropriate reagents.